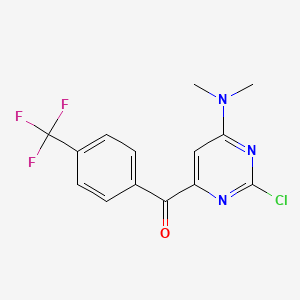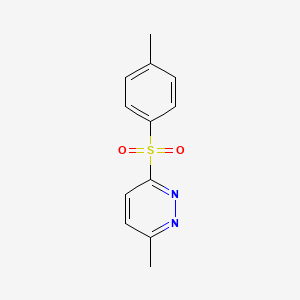![molecular formula C21H14F2N6O2 B12987207 (R)-2-(6-Fluoro-1H-benzo[d]imidazol-1-yl)-9-(8-fluorochroman-4-yl)-7H-purin-8(9H)-one](/img/structure/B12987207.png)
(R)-2-(6-Fluoro-1H-benzo[d]imidazol-1-yl)-9-(8-fluorochroman-4-yl)-7H-purin-8(9H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(6-Fluoro-1H-benzo[d]imidazol-1-yl)-9-(8-fluorochroman-4-yl)-7H-purin-8(9H)-one is a complex organic compound that features a unique combination of fluorinated benzimidazole, chroman, and purinone moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(6-Fluoro-1H-benzo[d]imidazol-1-yl)-9-(8-fluorochroman-4-yl)-7H-purin-8(9H)-one typically involves multi-step organic reactions. The process begins with the preparation of the individual components, such as the fluorinated benzimidazole and chroman derivatives. These components are then coupled under specific conditions to form the final compound.
Fluorinated Benzimidazole Synthesis: The synthesis of the fluorinated benzimidazole involves the reaction of o-phenylenediamine with a fluorinated carboxylic acid under acidic conditions.
Fluorochroman Synthesis: The chroman derivative is synthesized through the cyclization of a suitable phenol derivative with a fluorinated aldehyde in the presence of an acid catalyst.
Coupling Reaction: The final step involves the coupling of the fluorinated benzimidazole and chroman derivatives with a purinone precursor under basic conditions, followed by purification to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and chroman moieties, leading to the formation of quinone-like structures.
Reduction: Reduction reactions can occur at the purinone moiety, converting it to a dihydropurinone derivative.
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include oxidized quinone derivatives, reduced dihydropurinone derivatives, and various substituted analogs depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-2-(6-Fluoro-1H-benzo[d]imidazol-1-yl)-9-(8-fluorochroman-4-yl)-7H-purin-8(9H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to its fluorinated components. It can be used to label and track biological molecules in various assays.
Medicine
In medicinal chemistry, the compound is investigated for its potential as a therapeutic agent. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of ®-2-(6-Fluoro-1H-benzo[d]imidazol-1-yl)-9-(8-fluorochroman-4-yl)-7H-purin-8(9H)-one involves its interaction with
Propriétés
Formule moléculaire |
C21H14F2N6O2 |
|---|---|
Poids moléculaire |
420.4 g/mol |
Nom IUPAC |
2-(6-fluorobenzimidazol-1-yl)-9-[(4R)-8-fluoro-3,4-dihydro-2H-chromen-4-yl]-7H-purin-8-one |
InChI |
InChI=1S/C21H14F2N6O2/c22-11-4-5-14-17(8-11)28(10-25-14)20-24-9-15-19(27-20)29(21(30)26-15)16-6-7-31-18-12(16)2-1-3-13(18)23/h1-5,8-10,16H,6-7H2,(H,26,30)/t16-/m1/s1 |
Clé InChI |
DBXGGXLBTWZXBB-MRXNPFEDSA-N |
SMILES isomérique |
C1COC2=C([C@@H]1N3C4=NC(=NC=C4NC3=O)N5C=NC6=C5C=C(C=C6)F)C=CC=C2F |
SMILES canonique |
C1COC2=C(C1N3C4=NC(=NC=C4NC3=O)N5C=NC6=C5C=C(C=C6)F)C=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(2S)-2-[acetyl(methyl)amino]cyclohexyl]-2-amino-3-methylbutanamide](/img/structure/B12987137.png)
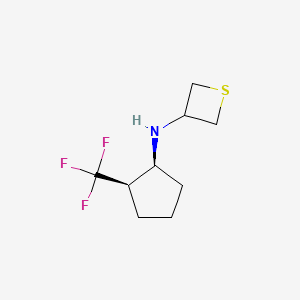
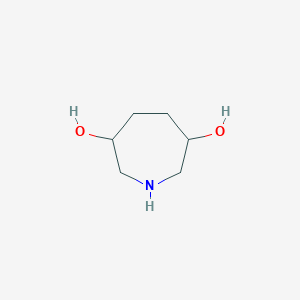
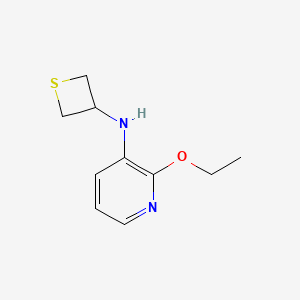


![2-Chloro-N-(4'-chloro-[1,1'-biphenyl]-4-yl)benzamide](/img/structure/B12987185.png)
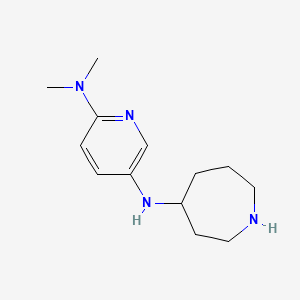
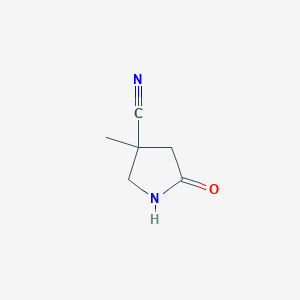
![2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-ol](/img/structure/B12987217.png)
